Cyclopropyl(oxan-4-yl)methanamine
Description
Cyclopropyl(oxan-4-yl)methanamine is a bicyclic amine characterized by a cyclopropyl group attached to a methanamine backbone, which is further substituted with an oxane (tetrahydropyran) ring at the 4-position. Its molecular formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol (calculated). This compound is structurally unique due to the combination of a strained cyclopropane ring and the tetrahydropyran moiety, which may confer specific steric and electronic properties relevant to pharmaceutical applications . It is cataloged under CAS 1698157-65-1 and has been identified as a key intermediate in medicinal chemistry research, particularly in the synthesis of allosteric modulators and enzyme inhibitors .
Properties
IUPAC Name |
cyclopropyl(oxan-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-9(7-1-2-7)8-3-5-11-6-4-8/h7-9H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPHMYGQSFUWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl(oxan-4-yl)methanamine can be synthesized through a multi-step process involving the formation of the cyclopropyl and oxan-4-yl groups, followed by their coupling with methanamine One common synthetic route involves the cyclopropanation of an appropriate precursor, followed by the formation of the oxan-4-yl group through a ring-closing reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(oxan-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Cyclopropyl(oxan-4-yl)methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopropyl(oxan-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Cyclopropyl(oxan-4-yl)methanamine, highlighting differences in substituents, physicochemical properties, and applications:
Key Structural and Functional Differences
Substituent Position on Oxane Ring: this compound and its 2-oxane isomer () differ in the position of the oxane substituent. The 3-chlorophenyl variant () replaces the cyclopropyl group with a chlorinated aromatic ring, enhancing lipophilicity (Log P ~2.8 vs. ~1.5 for the parent compound) .
Stereochemical Complexity :
- The [(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methanamine hydrochloride () highlights the importance of stereochemistry in drug design. Its enantiopure form is prioritized for CNS applications due to improved blood-brain barrier penetration .
Safety and Toxicity: (1-(3-Chlorophenyl)cyclopropyl)methanamine (CAS 115816-31-4) is classified as a skin/eye irritant, requiring stringent handling protocols .
Synthetic Routes :
Biological Activity
Cyclopropyl(oxan-4-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H17NO, indicating it comprises nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound features a cyclopropyl group and an oxane ring, which contribute to its stability and solubility in biological systems. The cyclopropyl moiety is particularly noteworthy due to its strain, which can influence reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that the compound may exert its effects by binding to various receptors or enzymes, thereby modulating their activity. This interaction can influence numerous biochemical pathways, making it a candidate for therapeutic applications.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Antimicrobial Activity : Similar compounds have demonstrated activity against various bacterial and fungal strains, suggesting that this compound may possess similar properties.
- Cytotoxicity : Studies indicate potential cytotoxic effects on cancer cell lines, which could be beneficial for developing anticancer agents.
- Neuroactive Properties : The structural features of the compound suggest possible neuroactive effects, warranting further investigation into its role in neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Potential activity against bacteria and fungi | |
| Cytotoxicity | Effects on cancer cell lines | |
| Neuroactivity | Possible implications in neurological disorders |
Research Insights
- Synthesis and Characterization : Various synthetic routes have been developed for this compound, allowing for efficient production with high yields. These methods often involve multi-step processes that enhance the purity of the final product.
- Interaction Studies : Binding affinity studies have been conducted to identify the specific biological targets of this compound. These studies are crucial for understanding its pharmacological profile and potential therapeutic applications.
- Comparative Analysis : Research on structurally similar compounds has provided insights into the expected biological activities of this compound. For example, compounds with cyclopropyl groups often exhibit enhanced reactivity and interaction with biological systems.
Future Directions
The ongoing research into this compound suggests promising avenues for drug development. Its unique structural characteristics may allow for the creation of novel therapeutic agents targeting various diseases, particularly those related to microbial infections and cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
